N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE
Overview
Description
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a naphthalene carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Naphthalene Carboxamide: The naphthalene carboxamide moiety is introduced by reacting the benzothiazole derivative with naphthalene-1-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL}BENZAMIDE: Known for its potent inhibitory activity against Kv1.3 channels.
1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Exhibits various pharmacological activities, including antimicrobial and antihypertensive effects.
Uniqueness
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a benzothiazole ring with a naphthalene carboxamide moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20(16-10-5-7-14-6-1-2-8-15(14)16)22-13-12-21-19-17-9-3-4-11-18(17)27(25,26)23-19/h1-11H,12-13H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKZJNBCBRYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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